molecular formula C11H12N4OS B5893072 3-isopropyl-6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-isopropyl-6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B5893072
M. Wt: 248.31 g/mol
InChI Key: MQJOUYPIPVBIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 3-isopropyl-6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with 2-methyl-3-furyl isocyanate in the presence of a suitable base. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-isopropyl-6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-isopropyl-6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-isopropyl-6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

6-(2-methylfuran-3-yl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-6(2)9-12-13-11-15(9)14-10(17-11)8-4-5-16-7(8)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJOUYPIPVBIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN3C(=NN=C3S2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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